N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396765-32-4
VCID: VC5582677
InChI: InChI=1S/C22H20F3N3O/c23-22(24,25)19-13-18(15-8-9-15)27-20(28-19)10-11-26-21(29)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,13,15H,8-12H2,(H,26,29)
SMILES: C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C(F)(F)F
Molecular Formula: C22H20F3N3O
Molecular Weight: 399.417

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

CAS No.: 1396765-32-4

Cat. No.: VC5582677

Molecular Formula: C22H20F3N3O

Molecular Weight: 399.417

* For research use only. Not for human or veterinary use.

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide - 1396765-32-4

Specification

CAS No. 1396765-32-4
Molecular Formula C22H20F3N3O
Molecular Weight 399.417
IUPAC Name N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C22H20F3N3O/c23-22(24,25)19-13-18(15-8-9-15)27-20(28-19)10-11-26-21(29)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,13,15H,8-12H2,(H,26,29)
Standard InChI Key WIFBEXYOONKFQG-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C(F)(F)F

Introduction

Molecular Structure and Properties

Structural Features

The compound’s architecture integrates three key components:

  • Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 4-Cyclopropyl: A cyclopropane ring attached to the pyrimidine at position 4.

    • 6-Trifluoromethyl: A trifluoromethyl group (-CF₃) at position 6.

    • Ethyl Linker: A two-carbon chain connecting the pyrimidine to a naphthalene moiety.

  • Naphthalene Moiety: A bicyclic aromatic system attached to the ethyl linker via an acetamide group.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number1396765-32-4
Molecular FormulaC₂₂H₂₀F₃N₃O
Molecular Weight399.417 g/mol
SMILESC1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C(F)(F)F
InChIKeyWIFBEXYOONKFQG-UHFFFAOYSA-N

Synthesis and Chemical Pathways

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/Conditions
Pyrimidine CoreCyclizationAmidine + β-ketoester
Cyclopropyl AdditionCyclopropanationCH₂=N₂, Cu catalysts
TrifluoromethylElectrophilic substitutionCF₃⁺ source (e.g., Umemoto reagent)
Ethyl LinkerNucleophilic substitutionEthyl halide, base
Acetamide FormationAmide couplingNaphthalen-1-ylacetic acid, EDC/HOBt

Key Intermediates and Precursors

  • 4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl Hydrazine (CAS 869945-40-4): A precursor for further functionalization .

  • Naphthalen-1-ylacetic Acid: Used in amide bond formation with the ethyl-linked pyrimidine intermediate.

CompoundTarget/ActivityReference
4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl derivativesRORC2 inverse agonists (anti-inflammatory)
Naphthalene-acetamide hybridsSerotonin receptor antagonists
Trifluoromethyl-pyridinylLp-PLA2 inhibitors (cardiovascular)

Research Gaps and Future Directions

Unexplored Aspects

  • Biological Activity: No direct studies on this compound; inferred activity from structural analogs.

  • ADME Properties: Absorption, distribution, metabolism, and excretion (ADME) data are unavailable.

  • Crystallographic Data: No reported X-ray structures to confirm binding modes.

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